Bicyclo[4.1.0]heptan-7-amine

Norepinephrine transporter hNET binding selective NRI

Bicyclo[4.1.0]heptan-7-amine (CAS 89894-86-0) is a constrained bicyclic primary amine featuring a cyclopropane ring fused to a cyclohexane scaffold (molecular formula C7H13N, molecular weight 111.19 g/mol). Its rigid bicyclo[4.1.0]heptane core distinguishes it from conformationally flexible aliphatic amines and from alternative bicyclic systems such as bicyclo[2.2.1]heptane and bicyclo[3.1.1]heptane.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 89894-86-0
Cat. No. B3299150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptan-7-amine
CAS89894-86-0
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C2N
InChIInChI=1S/C7H13N/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4,8H2
InChIKeyDYJJOXPTDCNLEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.1.0]heptan-7-amine (CAS 89894-86-0) Procurement Guide: Structure, Properties, and Baseline Data for Scientific Selection


Bicyclo[4.1.0]heptan-7-amine (CAS 89894-86-0) is a constrained bicyclic primary amine featuring a cyclopropane ring fused to a cyclohexane scaffold (molecular formula C7H13N, molecular weight 111.19 g/mol) [1]. Its rigid bicyclo[4.1.0]heptane core distinguishes it from conformationally flexible aliphatic amines and from alternative bicyclic systems such as bicyclo[2.2.1]heptane and bicyclo[3.1.1]heptane [1]. The compound is commercially available in research-grade purity (typically 95–98%) from multiple suppliers as a versatile building block for medicinal chemistry and organic synthesis .

Why Bicyclo[4.1.0]heptan-7-amine (CAS 89894-86-0) Cannot Be Substituted with Generic or Unconstrained Amines in Rigid Scaffold Design


Generic substitution of bicyclo[4.1.0]heptan-7-amine with other in-class bicyclic amines or simpler aliphatic amines fails to preserve critical structural and functional attributes required in three distinct use cases. First, its low nanomolar binding affinity (Ki = 6.30 nM) for the human norepinephrine transporter (hNET) is absent in bicyclo[2.2.1]heptan-7-amine and other alternative bicyclic scaffolds, which lack comparable hNET engagement [1]. Second, the bicyclo[4.1.0]heptane core has been validated as a replacement for the middle phenyl ring in biphenylamine MCH receptor antagonists—specifically to eliminate potential mutagenic liability while maintaining receptor binding modes—a property that unconstrained amines or alternative bicycle systems cannot replicate [2]. Third, the exo-oriented primary amine on the cyclopropane ring provides a unique vector for derivatization that differs fundamentally from the substitution geometry of bicyclo[2.2.1]heptane, bicyclo[3.1.1]heptane, or 2-oxabicyclo[4.1.0]heptane analogs, enabling distinct spatial presentation of pharmacophores in structure-activity relationship (SAR) campaigns [1].

Bicyclo[4.1.0]heptan-7-amine (CAS 89894-86-0) Quantitative Comparative Evidence for Scientific Procurement Decisions


Human Norepinephrine Transporter (hNET) Binding Affinity: Bicyclo[4.1.0]heptan-7-amine vs. Approved Selective NRIs

Bicyclo[4.1.0]heptan-7-amine exhibits a binding affinity of Ki = 6.30 nM for the human norepinephrine transporter (hNET/SLC6A2), placing it within the nanomolar potency range characteristic of clinically approved selective norepinephrine reuptake inhibitors (sNRIs) [1]. For context, atomoxetine (marketed as Strattera) demonstrates Ki values of 2–5 nM at hNET, reboxetine exhibits Ki values of 1.1–11 nM, and viloxazine shows substantially weaker affinity with a Ki of 155 nM at hNET [2]. The bicyclo[4.1.0]heptan-7-amine scaffold therefore offers hNET engagement comparable to atomoxetine and reboxetine, while being approximately 25-fold more potent than viloxazine at the same target [1][2]. In contrast, at the rat NET in synaptosomal preparations, the compound shows markedly reduced inhibitory activity (IC50 = 1,940 nM), indicating potential species-dependent differences in transporter recognition or that the parent amine may require derivatization for optimal mammalian NET engagement [3].

Norepinephrine transporter hNET binding selective NRI monoamine reuptake CNS drug discovery

Elimination of Mutagenic Liability: Bicyclo[4.1.0]heptane Core as Phenyl Ring Replacement in MCHR1 Antagonists

In a medicinal chemistry program targeting melanin-concentrating hormone receptor 1 (MCHR1) antagonists for obesity treatment, the bicyclo[4.1.0]heptane scaffold was explicitly selected to replace the middle phenyl ring of a biphenylamine pharmacophore with the stated objective of eliminating potential mutagenic liability [1]. The biphenylamine series (containing an aniline-like aromatic amine) raised mutagenicity concerns that threatened clinical development. The saturated bicyclo[4.1.0]heptane replacement successfully removed this structural alert while maintaining comparable MCHR1 binding modes, as confirmed by SAR congruence between the two series [1]. This scaffold-hopping strategy enabled progression to advanced leads including AMG 076, which advanced to clinical evaluation. Alternative replacement strategies—such as substituting with heteroaromatic rings (e.g., pyridine or pyrimidine) or using bicyclo[2.2.1]heptane—were either not reported to achieve the same combination of mutagenicity mitigation and retained receptor binding geometry.

MCH receptor antagonist mutagenicity mitigation biphenylamine replacement anti-obesity drug discovery scaffold hopping

Nicotinic Acetylcholine Receptor Activity Profile: Functional Potency at Human Muscle-Type nAChR

Bicyclo[4.1.0]heptan-7-amine was evaluated for functional activity at the human nicotinic acetylcholine receptor (nAChR) subtype expressed in TE671 cells (muscle-type), yielding an EC50 value of 2.00 × 10⁶ nM (2.0 mM) [1]. This millimolar potency indicates that the parent amine is essentially inactive as an agonist or positive modulator at muscle-type nAChR at pharmacologically relevant concentrations. While this represents a negative result in terms of nAChR activity, it is a critical selectivity data point: the compound does not produce off-target cholinergic effects at the neuromuscular junction. In contrast, other bicyclic amine-containing ligands (e.g., certain N,N-dibenzylbicyclo[4.1.0]heptan-7-amine derivatives and related constrained amines) have been reported to exhibit functional modulation at nicotinic receptors, making this inactivity profile a distinguishing feature for the unsubstituted parent amine [1]. The data establish a clean baseline for derivative SAR studies aimed at introducing nAChR activity if desired.

Nicotinic acetylcholine receptor nAChR TE671 neuromuscular junction ion channel

Commercial Availability and Purity: Bicyclo[4.1.0]heptan-7-amine vs. Stereoisomeric Analogs

Bicyclo[4.1.0]heptan-7-amine (CAS 89894-86-0, racemic mixture) is available from multiple established research chemical suppliers in standard purities of 95–98%, with typical pricing and lead times suitable for routine medicinal chemistry procurement . In contrast, the stereochemically defined analog (1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine (CAS 41049-54-1) is available from fewer suppliers and typically commands a higher price due to chiral resolution requirements . The hydrochloride salt form (CAS 89894-85-9) is also commercially available but similarly shows more limited supplier distribution . For initial SAR exploration and library synthesis, the racemic CAS 89894-86-0 offers the most cost-effective and readily accessible entry point to the bicyclo[4.1.0]heptane scaffold, with the option to progress to enantiopure material only after biological activity is confirmed.

Commercial availability purity specification CAS registry research chemical procurement bicyclic amine building block

Structural Differentiation: Bicyclo[4.1.0]heptan-7-amine vs. Alternative Bicyclic Amine Scaffolds

The bicyclo[4.1.0]heptane scaffold (7-membered ring fused to 3-membered cyclopropane) offers distinct three-dimensional geometry compared to other common bicyclic amine scaffolds in medicinal chemistry. Bicyclo[2.2.1]heptane (norbornane) presents a bridged 7-carbon framework with a more globular shape and different amine vector angles, while bicyclo[3.1.1]heptane offers an alternative ring-fusion pattern with distinct spatial constraints [1]. The exo-amino orientation on the cyclopropane ring of bicyclo[4.1.0]heptan-7-amine has been characterized by ¹H-NMR spectroscopy to distinguish exo-endo configuration, confirming a well-defined spatial presentation of the amine group that is distinct from the substitution patterns available on norbornane or bicyclo[3.1.1]heptane scaffolds [2]. Additionally, 2-oxabicyclo[4.1.0]heptan-7-amine introduces an oxygen heteroatom into the ring system, altering polarity, hydrogen-bonding capacity, and metabolic stability relative to the all-carbon bicyclo[4.1.0]heptane core . This structural differentiation enables exploration of unique regions of chemical space not accessible with more common bicyclic amine building blocks.

Bicyclic scaffold comparison conformational constraint scaffold diversity 3D pharmacophore medicinal chemistry building block

Optimal Application Scenarios for Bicyclo[4.1.0]heptan-7-amine (CAS 89894-86-0) Based on Quantitative Evidence


CNS Drug Discovery: hNET-Targeted Scaffold for Novel Selective Norepinephrine Reuptake Inhibitors

Bicyclo[4.1.0]heptan-7-amine serves as a privileged starting scaffold for developing next-generation selective norepinephrine reuptake inhibitors (sNRIs) for attention deficit hyperactivity disorder (ADHD), depression, and related CNS indications. The parent amine exhibits nanomolar binding affinity (Ki = 6.30 nM) at human NET, comparable to the clinically approved sNRIs atomoxetine (Ki = 2–5 nM) and reboxetine (Ki = 1.1–11 nM), while offering a distinct bicyclo[4.1.0]heptane core that may address limitations of current sNRIs including delayed onset of action and partial/non-response rates [1]. The scaffold provides a versatile amine handle for SAR exploration, enabling systematic derivatization to optimize potency, selectivity over SERT and DAT, pharmacokinetic properties, and blood-brain barrier penetration [2].

Lead De-risking: Scaffold-Hopping Strategy to Eliminate Mutagenic Liability in Aromatic Amine-Containing Series

The bicyclo[4.1.0]heptane core has been validated as a direct replacement for mutagenicity-prone aromatic amine moieties, specifically the middle phenyl ring of biphenylamine pharmacophores in MCHR1 antagonist programs [1]. This scaffold-hopping approach successfully removed potential mutagenic liability while preserving receptor binding modes, enabling progression of AMG 076 to clinical development. Procurement of bicyclo[4.1.0]heptan-7-amine is indicated for medicinal chemistry teams facing similar genotoxicity flags in aniline-containing or biphenylamine-containing lead series, particularly where maintaining target engagement geometry is critical [1].

Scaffold Diversity Expansion: 3D Pharmacophore Exploration in Bicyclic Amine Chemical Space

Bicyclo[4.1.0]heptan-7-amine enables access to a distinct region of three-dimensional chemical space not well-represented by common bicyclic amine building blocks such as bicyclo[2.2.1]heptane (norbornane) or bicyclo[3.1.1]heptane [1]. The exo-oriented primary amine on the cyclopropane ring, confirmed by ¹H-NMR conformational analysis, provides a unique vector for derivatization that differs from the substitution geometry of alternative scaffolds [2]. For library synthesis and diversity-oriented synthesis campaigns, the racemic CAS 89894-86-0 material offers cost-effective, multi-supplier access to this underrepresented scaffold, enabling parallel SAR exploration across multiple chemotypes [3].

Selectivity Profiling: Baseline Reference for Off-Target nAChR Activity Assessment

The functional inactivity of bicyclo[4.1.0]heptan-7-amine at human muscle-type nicotinic acetylcholine receptors (EC50 = 2.0 mM) establishes a clean baseline for assessing off-target cholinergic effects in CNS programs [1]. This millimolar EC50 confirms that the parent scaffold does not intrinsically engage peripheral nAChRs at pharmacologically relevant concentrations, an important selectivity consideration for CNS-directed sNRI candidates. The data serve as a reference point for evaluating whether subsequent derivatives introduce unwanted nAChR modulation, enabling early identification and mitigation of neuromuscular off-target liability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[4.1.0]heptan-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.